![molecular formula C17H13ClN6O2S B2738566 2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 904276-78-4](/img/structure/B2738566.png)

2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

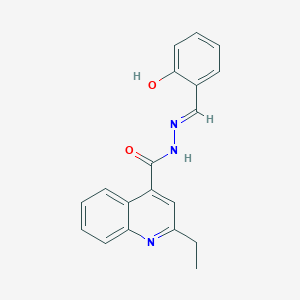

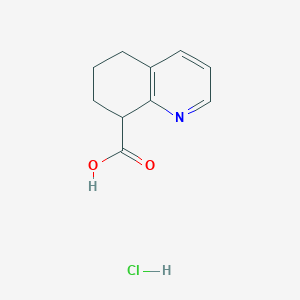

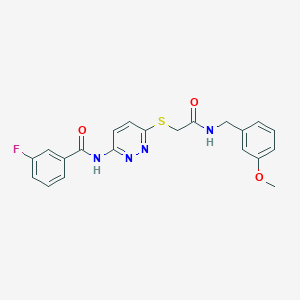

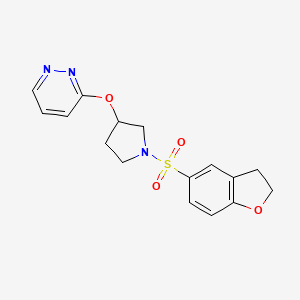

Description

Triazolopyrimidine derivatives are a class of compounds that have been studied for their potential therapeutic applications . They have been reported to exhibit potent inhibitory activity against certain enzymes, making them promising candidates for cancer therapy .

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives typically involves the reaction of certain precursors under specific conditions . For instance, one study reported the synthesis of new triazolopyrimidine derivatives as potent inhibitors of a specific enzyme .Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidine derivatives can vary depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can vary widely depending on their specific structure. These properties can influence their solubility, stability, and reactivity .Scientific Research Applications

Antiasthma Agents

Compounds including triazolo[1,5-c]pyrimidines have shown potential as antiasthma agents. Medwid et al. (1990) explored the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which acted as mediator release inhibitors in human basophil histamine release assays. The most active compounds were selected for further pharmacological and toxicological studies (Medwid et al., 1990).

Antiexudative Activity

Chalenko et al. (2019) researched pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, which showed significant antiexudative properties. This study synthesized 24 compounds, and the antiexudative activity was tested in white rats, showing that some compounds exceeded the activity of reference drugs (Chalenko et al., 2019).

Anticancer Activity

Horishny et al. (2021) investigated the synthesis of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives for their anticancer activity. The study found that certain derivatives showed potent and selective cytotoxic effects against leukemia cell lines, indicating potential for cancer treatment (Horishny et al., 2021).

Antimicrobial Activity

El-Agrody et al. (2001) synthesized novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives and tested their antimicrobial activity. The study highlighted the potential of these compounds in combating various microbial infections (El-Agrody et al., 2001).

Serotonin 5-HT6 Receptor Antagonists

Ivachtchenko et al. (2010) explored the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as serotonin 5-HT6 receptor antagonists. This research provides insight into the development of compounds targeting specific neurotransmitter systems for potential therapeutic applications (Ivachtchenko et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

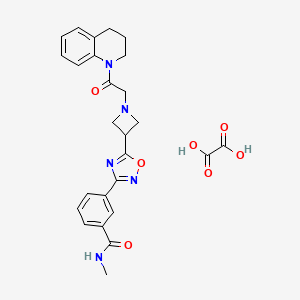

IUPAC Name |

2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN6O2S/c18-11-3-1-4-12(7-11)24-16-15(22-23-24)17(21-10-20-16)27-9-14(25)19-8-13-5-2-6-26-13/h1-7,10H,8-9H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWOXEPVEYVVPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=CO4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B2738485.png)

![1-[4-(Oxolan-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2738490.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2738492.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2738493.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}benzamide](/img/structure/B2738497.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2738499.png)

![methyl 6-chloro-2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2738501.png)

![2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]acetamide](/img/structure/B2738504.png)